molecular formula C8H10FNO B13422304 2-(2-Amino-5-fluorophenyl)ethanol CAS No. 553661-24-8

2-(2-Amino-5-fluorophenyl)ethanol

Cat. No.: B13422304
CAS No.: 553661-24-8
M. Wt: 155.17 g/mol
InChI Key: HOCPHZKDNNMZTQ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)ethanol is a substituted phenyl ethanol derivative characterized by a benzene ring with an amino group (-NH₂) at the 2-position, a fluorine atom (-F) at the 5-position, and an ethanol (-CH₂CH₂OH) side chain. This structural configuration positions it within a class of bioactive aromatic alcohols, where electronic and steric effects of substituents critically influence physicochemical properties and biological interactions.

Properties

CAS No.

553661-24-8

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-amino-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2

InChI Key

HOCPHZKDNNMZTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCO)N

Origin of Product

United States

Preparation Methods

Reduction of 2-Nitro-5-fluorobenzaldehyde

One of the most common synthetic routes involves the reduction of 2-nitro-5-fluorobenzaldehyde to 2-(2-amino-5-fluorophenyl)ethanol. This method typically proceeds via:

  • Step 1: Reaction of 2-nitro-5-fluorobenzaldehyde with ethylene glycol to form an intermediate.
  • Step 2: Reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.

This approach leverages the selective reduction of the nitro group while converting the aldehyde function to the ethanol moiety. The reaction conditions often include aprotic solvents like ethanol or dimethylformamide and controlled temperatures to optimize yield and purity.

Parameter Typical Conditions Notes
Starting material 2-Nitro-5-fluorobenzaldehyde Commercially available
Reducing agent Sodium borohydride or catalytic hydrogenation NaBH4 preferred for mild conditions
Solvent Ethanol, DMF Polar aprotic solvents aid solubility
Temperature 0–25 °C Room temperature to mild heating
Reaction time Several hours Depends on scale and catalyst
Yield Moderate to high Optimization required to reduce side products

Microbial Asymmetric Reduction (Biocatalysis)

Patent literature describes the use of microorganisms to achieve optical purity in amino-phenylethanol derivatives. Microorganisms from genera such as Rhodosporidium, Comamonas, Staphylococcus, and Micrococcus can asymmetrically reduce aminoketone precursors to yield optically active 2-amino-1-phenylethanol derivatives. Although specific examples for 2-(2-amino-5-fluorophenyl)ethanol are limited, analogous methods suggest potential for biocatalytic synthesis.

Microorganism Genus Substrate Product Advantages
Rhodosporidium Racemic aminoketone derivatives Optically active amino alcohols High enantioselectivity
Comamonas Aminoketone derivatives Enantiomerically enriched products Mild reaction conditions
Staphylococcus 2-Amino-1-phenylethanol Optically active amino alcohols Environmentally friendly

Palladium-Catalyzed Hydrogenation and Cross-Coupling

Advanced synthetic routes utilize palladium-catalyzed hydrogenation of ketone precursors such as 1-(2-amino-5-fluorophenyl)ethanone to produce the ethanol derivative. The process involves:

  • Use of palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.
  • Aprotic solvents such as toluene or acetonitrile to prevent side reactions.
  • Controlled temperature and inert atmosphere to optimize selectivity.

This method offers a scalable and efficient route, especially for industrial applications.

Protection/Deprotection Strategies

In complex synthetic sequences, protecting groups are often employed on the hydroxyl or amino groups to prevent undesired side reactions. For example, hydroxyl groups may be protected as ethers or esters during intermediate steps, then deprotected under mild acidic or basic conditions to yield the target compound.

Optimization and Analytical Considerations

Reaction Optimization

To improve yields and reduce side reactions such as over-reduction or oxidation, systematic optimization approaches like Response Surface Methodology (RSM) are applied. Variables include:

  • Temperature control
  • Catalyst loading
  • Solvent polarity
  • Reducing agent equivalents

For example, combining sodium borohydride with cerium chloride (CeCl3) can enhance selectivity by preventing over-reduction of ketones.

Characterization Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations
Reduction of 2-nitro-5-fluorobenzaldehyde 2-Nitro-5-fluorobenzaldehyde Sodium borohydride, Ethylene glycol Straightforward, moderate yield Possible side reactions, moderate purity
Microbial Asymmetric Reduction Aminoketone derivatives Microorganisms (e.g., Rhodosporidium) High enantioselectivity Scale-up challenges, longer reaction times
Palladium-Catalyzed Hydrogenation 1-(2-Amino-5-fluorophenyl)ethanone Pd/C catalyst, H2 gas High efficiency, industrial scale Requires hydrogenation setup, catalyst cost
Protection/Deprotection Various intermediates Protective groups (e.g., Boc) Enables complex synthesis Additional steps increase time and cost

Concluding Remarks

The synthesis of 2-(2-amino-5-fluorophenyl)ethanol is well-documented through chemical reduction of nitrobenzaldehyde derivatives and catalytic hydrogenation of ketones. Biocatalytic methods offer promising enantioselective routes but are less common industrially. Optimization of reaction conditions and analytical monitoring are critical for maximizing yield and purity. The choice of method depends on the scale, required optical purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-5-fluorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The functional group attached to the aromatic ring significantly alters reactivity, solubility, and biological activity. Key analogs include:

Compound Name Molecular Formula Functional Group Key Structural Feature
2-(2-Amino-5-fluorophenyl)ethanol C₈H₁₀FNO Ethanol Ethanol side chain at the 2-position
(2-Amino-5-fluorophenyl)(phenyl)methanone C₁₃H₁₀FNO Ketone Benzophenone backbone
1-(2-Amino-5-fluorophenyl)ethanone C₈H₈FNO Ketone Acetophenone derivative
2-(2-Amino-5-fluorophenyl)acetic acid C₈H₈FNO₂ Carboxylic acid Acetic acid substituent
1-(2-Amino-5-fluorophenyl)-2-chloroethanone C₈H₇ClFNO Chloroketone Chlorinated ethanone

Key Observations :

  • Ketones vs. Alcohols: Ketones (e.g., (2-Amino-5-fluorophenyl)(phenyl)methanone) exhibit higher melting points (117–118°C) compared to alcohols, likely due to stronger dipole-dipole interactions .
  • Acids vs. Alcohols: Carboxylic acids (e.g., 2-(2-Amino-5-fluorophenyl)acetic acid) have higher polarity, enhancing solubility in aqueous media but reducing volatility .

Physicochemical Properties

Physical properties are influenced by molecular weight, substituent polarity, and hydrogen-bonding capacity:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Refractive Index
2-(2-Amino-5-fluorophenyl)ethanol 171.17 (calc) Not reported ~1.1 (est.) Not reported
1-(2-Amino-5-fluorophenyl)ethanone 153.15 264.23 1.202 1.548
(2-Ethoxy-5-fluorophenyl)methanol 170.18 Not reported Not reported Not reported

Key Observations :

  • Boiling Points: Ketones like 1-(2-Amino-5-fluorophenyl)ethanone exhibit higher boiling points (264°C) than alcohols due to stronger intermolecular forces .
  • Density: The presence of electronegative substituents (e.g., fluorine) increases density, as seen in 1-(2-Amino-5-fluorophenyl)ethanone (1.202 g/cm³) .

Biological Activity

2-(2-Amino-5-fluorophenyl)ethanol, also known by its CAS number 553661-24-8, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H10FN
  • Molecular Weight : 155.17 g/mol
  • IUPAC Name : 2-(2-amino-5-fluorophenyl)ethanol

The biological activity of 2-(2-Amino-5-fluorophenyl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activities and influence signaling pathways.

Pharmacological Effects

Research indicates that 2-(2-Amino-5-fluorophenyl)ethanol exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics such as ciprofloxacin and norfloxacin against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Preliminary investigations suggest that 2-(2-Amino-5-fluorophenyl)ethanol may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness in reducing cell viability in various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells .

Case Studies

  • Antibacterial Activity : A study conducted by Birajdar et al. (2013) synthesized derivatives of amino alcohols, including 2-(2-Amino-5-fluorophenyl)ethanol, which showed moderate to good activity against S. aureus and E. coli . The results highlighted the compound's potential as a lead for developing new antibacterial agents.
  • Anticancer Research : In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound was found to significantly decrease cell viability in a dose-dependent manner. The IC50 value was determined using MTT assays, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
AnticancerReduced viability in MDA-MB-231 cells
Enzyme ModulationInteraction with specific molecular targets

Q & A

Basic: What are the established synthetic routes for 2-(2-Amino-5-fluorophenyl)ethanol in academic research?

Answer:
The compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling reactions. For instance, 1-(2-Amino-5-fluorophenyl)ethanone (a precursor) can be reduced using sodium borohydride or catalytic hydrogenation to yield the ethanol derivative. Evidence from palladacycle pre-catalyst studies suggests optimized conditions involving inert atmospheres and aprotic solvents (e.g., toluene or acetonitrile) to prevent side reactions . Characterization often involves 1H/13C NMR to confirm the amino and hydroxyl groups, with fluorine coupling patterns (e.g., J values ~8–12 Hz) providing structural validation .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of 2-(2-Amino-5-fluorophenyl)ethanol?

Answer:
Yield optimization requires addressing competing side reactions (e.g., over-reduction or oxidation). Response Surface Methodology (RSM) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a Box-Behnken design (used in ethanol production optimization) can identify critical parameters . Additionally, substituent effects from the fluorine atom may necessitate tailored reducing agents (e.g., NaBH4 with CeCl3 to prevent ketone over-reduction) . Monitoring via HPLC or GC-MS helps track intermediate stability and byproduct formation .

Basic: Which spectroscopic techniques are most reliable for characterizing 2-(2-Amino-5-fluorophenyl)ethanol?

Answer:

  • NMR Spectroscopy : 1H NMR confirms the -NH2 (δ 3.1–3.5 ppm) and -OH (δ 1.5–2.0 ppm, exchangeable) groups. 19F NMR detects the fluorine environment (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 170.08 for C8H10FNO) and fragmentation patterns .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Answer:
Discrepancies often arise from solvent polarity or measurement techniques. Use thermodynamic frameworks (e.g., vaporization enthalpy calculations) to predict solubility in different solvents . Experimental validation via dynamic light scattering (DLS) or DSC (differential scanning calorimetry) quantifies thermal stability and polymorphic forms . For aqueous solubility, the shake-flask method with UV-Vis calibration is recommended .

Basic: What are the primary research applications of 2-(2-Amino-5-fluorophenyl)ethanol in medicinal chemistry?

Answer:
The compound serves as a key intermediate in kinase inhibitor synthesis. For example, structurally similar derivatives like 1-(2-Amino-5-fluorophenyl)ethanone are precursors to Lorlatinib, a tyrosine kinase inhibitor . Its amino and hydroxyl groups enable functionalization via Mitsunobu reactions or Schiff base formation for bioactive molecule development .

Advanced: What computational methods support the design of derivatives based on 2-(2-Amino-5-fluorophenyl)ethanol?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitution patterns .
  • QSAR Models : Relate structural features (e.g., fluorine position) to biological activity using regression analysis .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

Basic: How should researchers handle and store 2-(2-Amino-5-fluorophenyl)ethanol to ensure stability?

Answer:
Store under argon or nitrogen at -20°C to prevent oxidation. Use amber vials to limit light exposure, as UV degradation is common in fluorinated aromatics. For long-term storage, lyophilization in the presence of stabilizers (e.g., trehalose) is advised .

Advanced: What strategies address regioselectivity challenges in functionalizing the aromatic ring of 2-(2-Amino-5-fluorophenyl)ethanol?

Answer:

  • Directing Groups : Utilize the -NH2 group to guide electrophilic substitution (e.g., bromination at the para position) .
  • Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to enable orthogonal functionalization .
  • Metal Catalysis : Pd-mediated C-H activation allows selective coupling at the 4-position .

Basic: What analytical methods confirm the purity of 2-(2-Amino-5-fluorophenyl)ethanol?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Elemental Analysis : Verify C, H, N, and F percentages within ±0.4% of theoretical values .
  • TLC : Silica plates with ethyl acetate/hexane (1:3) and ninhydrin staining detect amino-group contaminants .

Advanced: How can researchers leverage fluorinated analogs of this compound to study structure-activity relationships (SAR)?

Answer:

  • Fluorine Scanning : Synthesize analogs with fluorine at different positions (e.g., 3- or 4-F) to assess electronic effects on bioactivity .
  • Isosteric Replacement : Substitute -OH with -CF3 to evaluate metabolic stability .
  • Pharmacophore Mapping : Overlay fluorinated derivatives to identify critical hydrogen-bonding motifs .

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